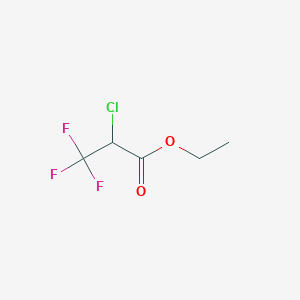
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester (CF3COOCH2Cl) is a colorless, odorless, and highly volatile liquid that is used in a variety of scientific research applications. It is an organic compound that belongs to the family of trifluorocarboxylic acid esters and is used as an important starting material in the synthesis of organic compounds. CF3COOCH2Cl has a wide range of applications in the pharmaceutical and industrial sectors, and is widely used in the synthesis of a variety of organic compounds.
Wirkmechanismus
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is a reactive organic compound that reacts with a variety of organic compounds to form a variety of products. It can react with alcohols, amines, and other organic molecules to form a variety of products. It can also react with inorganic compounds such as metals to form a variety of products.
Biochemical and Physiological Effects
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is a highly volatile liquid that has a wide range of applications in the synthesis of organic compounds. It is relatively easy to synthesize and is stable at room temperature. Additionally, it is relatively inexpensive and is widely available. However, it is highly flammable and can be corrosive, so it should be handled with care.
Zukünftige Richtungen
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% has a wide range of applications in the synthesis of organic compounds, and there are a number of potential future directions for this compound. These future directions include the development of new synthetic methods for the synthesis of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, the development of new catalysts for the synthesis of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, the development of new applications for 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%, and the development of new methods for the purification of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%. Additionally, further research could be undertaken to investigate the potential biological and physiological effects of 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95%.
Synthesemethoden
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is synthesized by the reaction of trifluoroacetic acid and ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction is typically carried out at room temperature or at an elevated temperature. The reaction produces 2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% in high yields.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester; 95% is widely used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. It is also used as a catalyst in the synthesis of heterocyclic compounds and as a starting material in the synthesis of a variety of organic compounds. Additionally, it is used in the synthesis of a variety of fluorinated compounds, such as fluorinated ethers and fluorinated alcohols.
Eigenschaften
IUPAC Name |
ethyl 2-chloro-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLONOCKHRDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,3,3-trifluoropropionic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



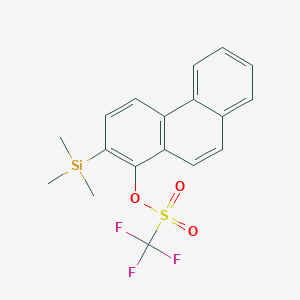


![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)

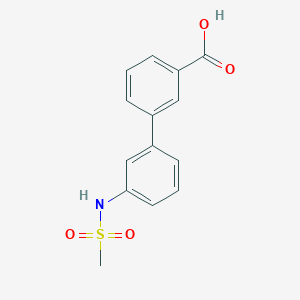
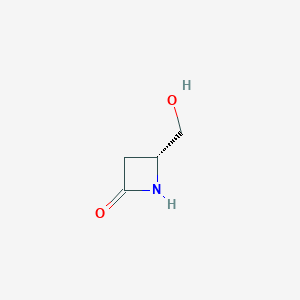

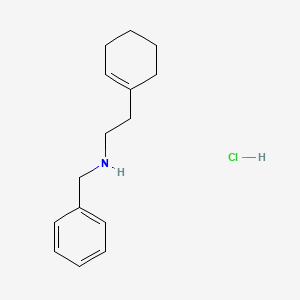

![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)
